DiOC16(3)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

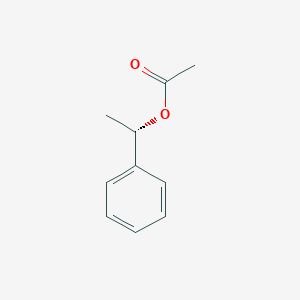

DiOC16(3), also known as 3,3’-Dihexadecyloxacarbocyanine, is a green fluorescent lipophilic cyanine dye with two C16 hydrocarbon chains . It is primarily used for optical recordings of membrane voltage and studies of membrane fluidity . The dye can be used to stain cytoplasmic membranes .

Molecular Structure Analysis

The molecular weight of DiOC16(3) is 825.60 . Its molecular formula is C49H77ClN2O6 . The SMILES representation of its structure isO=Cl(=O)([O-])=O.CCCCCCCCCCCCCCCC[N+]1=C(OC2=C1C=CC=C2)/C=C/C=C3N(CCCCCCCCCCCCCCCC)C4=C(C=CC=C4)O/3 . Physical and Chemical Properties Analysis

DiOC16(3) is an orange solid that is soluble in DMF or DMSO at >5 mg/mL . It can be optimally excited by the 488 nm argon laser line with green fluorescence emission (ex/em = 484/501 nm) . It should be stored at 4°C and protected from light .Scientific Research Applications

Endocytic Sorting of Lipids

- Research by Mukherjee, Soe, and Maxfield (1999) explores the trafficking of lipid-mimetic dialkylindocarbocyanine (DiI) derivatives, including DiOC16(3), in CHO cells. They found that DiOC16(3), with its long 16-carbon saturated tails, is delivered to late endosomes, suggesting its role in sorting membrane components based on association with domains of varying characteristics. This insight is crucial for understanding lipid trafficking and membrane dynamics (Mukherjee, Soe, & Maxfield, 1999).

Orientation in Lipid Multilayers

- A study by Lopes and Castanho (2004) used UV-Vis linear dichroism to examine the orientation of DiOC16(3) in supported multilayers of various lipids. The findings indicate that the aliphatic chain length of carbocyanines, like DiOC16(3), has little influence on their structural organization in lipidic bilayers. This research contributes to understanding how carbocyanines interact with and orient within lipid layers (Lopes & Castanho, 2004).

Peptide Amphiphile Micelles in Vaccination

- Trent et al. (2015) conducted a study on peptide amphiphiles with a group A streptococcus B cell antigen and a dialkyl hydrophobic moiety (diC16). They found that these J8-diC16 micelles induced a strong IgG1 antibody response in mice. This showcases the potential of DiOC16(3) in vaccine development, particularly for its use in self-adjuvanting micelles that enhance immune response (Trent et al., 2015).

Mechanism of Action

Safety and Hazards

DiOC16(3) is potentially harmful. Prolonged or repeated exposure should be avoided. If eye or skin contact occurs, wash affected areas with plenty of water for 15 minutes and seek medical advice. In case of inhaling or swallowing, move individual to fresh air and seek medical advice immediately .

Relevant Papers One relevant paper discusses the influence of aliphatic chain length on carbocyanines’ orientation in supported lipid multilayers . The paper found that orientational probability density functions were similar for the two carbocyanines in both lipids . This could provide valuable insights for future research involving DiOC16(3).

Properties

CAS No. |

161433-32-1 |

|---|---|

Molecular Formula |

C49H77ClN2O6 |

Molecular Weight |

825.61 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.